
2-(Pyridin-3-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a hydroxyl group attached to a propenyl chain, which is in turn connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)prop-2-en-1-ol typically involves the reaction of pyridine derivatives with propenyl intermediates. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and propen-2-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenyl chain can be reduced to form the saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Pyridin-3-yl)prop-2-enal or 2-(Pyridin-3-yl)prop-2-enoic acid.
Reduction: 2-(Pyridin-3-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)prop-2-en-1-ol in biological systems involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)prop-2-en-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-3-yl)prop-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group.
2-(Pyridin-4-yl)prop-2-en-1-ol: Pyridine ring attached at the 4-position.
Uniqueness
2-(Pyridin-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the hydroxyl group and the double bond in the propenyl chain allows for selective functionalization and interaction with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,10H,1,6H2 |
InChI Key |
SEPFECGYQHXNHL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


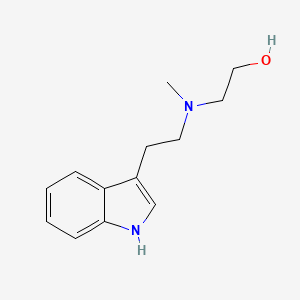
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
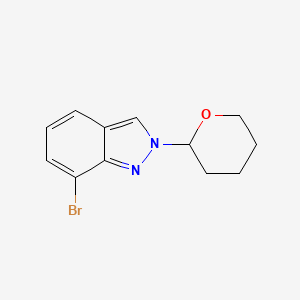
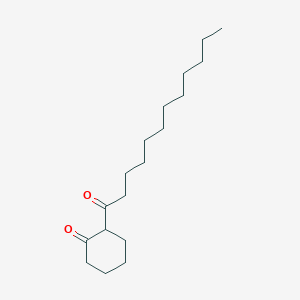
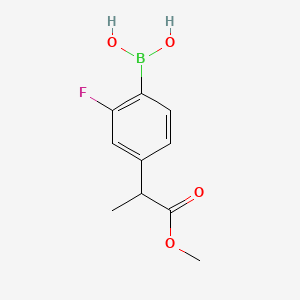
![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
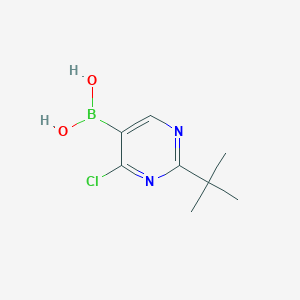
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
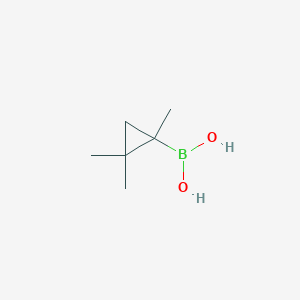
![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
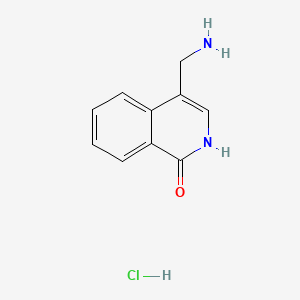
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
